molecular formula C13H14N2O3 B8744728 2-(4,5-dihydro-5-oxo-3-propyl-1H-pyrazol-1-yl)-benzoic acid

2-(4,5-dihydro-5-oxo-3-propyl-1H-pyrazol-1-yl)-benzoic acid

Cat. No. B8744728
M. Wt: 246.26 g/mol
InChI Key: CIFNYYWSXGUXPL-UHFFFAOYSA-N
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Patent
US06034099

Procedure details

From the reaction of 2-hydrazinobenzoic acid and ethylbutyrylacetate, 2-(4,5-dihydro- 5-oxo-3-propyl-1H-pyrazol-1-yl)-benzoic acid is obtained. Subsequent reaction with 2-ethylaniline yields 2-(4-(2-ethylanilinomethylene)-4,5-dihydro-5-oxo-3-propyl-1H-pyrazol-1-yl)-benzoic acid, Mp 126.9° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethylbutyrylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6])[NH2:2].[CH2:12]([CH2:14][CH2:15][CH2:16][C:17](CC([O-])=O)=[O:18])[CH3:13]>>[O:18]=[C:17]1[N:1]([C:3]2[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=2[C:5]([OH:7])=[O:6])[N:2]=[C:15]([CH2:14][CH2:12][CH3:13])[CH2:16]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C1=C(C(=O)O)C=CC=C1
Name
ethylbutyrylacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)CCCC(=O)CC(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1CC(=NN1C1=C(C(=O)O)C=CC=C1)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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